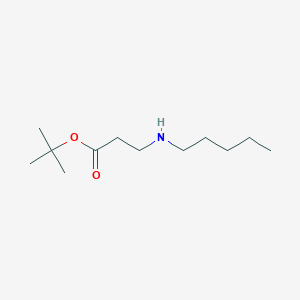

![molecular formula C16H34N2O2 B6340614 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1456484-12-0](/img/structure/B6340614.png)

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate (also known as tert-Butyl 3-aminopropionate) is an organic compound belonging to the class of alkylamines. It is a tertiary amine, with a tert-butyl group attached to the nitrogen atom, and a propanoate ester group attached to the nitrogen atom. It is a white, crystalline solid with a melting point of 79-80 °C. It is soluble in many organic solvents and has a strong odor.

Applications De Recherche Scientifique

Targeted Protein Degradation

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate: is utilized as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are a novel class of therapeutic agents that target specific proteins for degradation. The compound’s structure provides stability and specificity in the molecular recognition process, which is crucial for the selective degradation of target proteins .

Chemical Conjugates

This compound serves as a building block for chemical conjugates . These conjugates are used in various applications, including drug delivery systems where the compound’s ability to bind to other molecules is exploited. This can enhance the delivery of therapeutics to specific cells or tissues .

Synthesis of Chiral Ligands

The compound is involved in the synthesis of chiral Schiff base ligands . These ligands are essential for enantioselective catalysis , which is a process that allows for the preferential formation of one enantiomer over another in chemical reactions. This is particularly valuable in the production of pharmaceuticals where the chirality of a drug can affect its efficacy .

Advanced Research Building Block

With a high purity level, tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a versatile building block for advanced research. Its unique diamine structure makes it suitable for creating a variety of complex molecules, which can be used in further chemical studies and applications .

Enantioselective Addition Reactions

The compound is used in the enantioselective addition of diethyl zinc to aldehydes . This reaction is important for the synthesis of optically active alcohols, which are significant in the development of various biologically active compounds .

Precursor for Mn (III)-Salen Complex

It is used in the preparation of a Mn (III)-salen complex and its diamino precursor. These complexes have applications in oxidation reactions and are also studied for their potential use in asymmetric synthesis, which is a key area in the development of new drugs .

Propriétés

IUPAC Name |

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O2/c1-7-18(8-2)13-9-10-14(3)17-12-11-15(19)20-16(4,5)6/h14,17H,7-13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWKQYRWIJCTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)

![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}propanoate](/img/structure/B6340605.png)

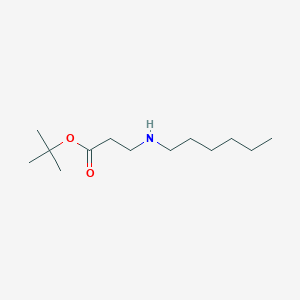

![tert-Butyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6340613.png)

![tert-Butyl 3-[(3-butoxypropyl)amino]propanoate](/img/structure/B6340626.png)